4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide
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Overview
Description
4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a phenoxyacetamido group and a carboxamide group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia or an amine to form the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(2-Phenoxyacetamido)-4,5-dimethylthiophene-3-carboxamide: Similar structure with slight variations in the positioning of substituents.
Uniqueness
4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyacetamido group enhances its potential bioactivity, while the thiophene ring provides stability and versatility in chemical reactions .
Properties
IUPAC Name |
4,5-dimethyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHWEUPZZBVNIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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